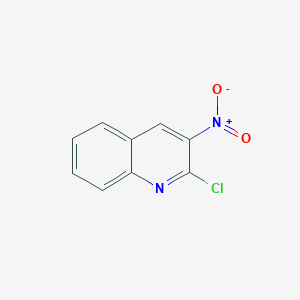

2-Chloro-3-nitroquinoline

Beschreibung

Significance of Quinoline Derivatives as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Quinoline and its derivatives are widely recognized as a "privileged scaffold" in medicinal chemistry. bohrium.comresearchgate.net This term reflects the ability of the quinoline core to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity. bohrium.comresearchgate.net The adaptability of the quinoline ring system allows for the strategic placement of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.netorientjchem.org This has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov The established success and druggability of the quinoline scaffold continue to make it a focal point in the quest for novel and more effective pharmaceuticals. tandfonline.com

Overview of Quinoline's Role in Natural Products and Synthetic Compounds

The quinoline motif is not only a product of synthetic ingenuity but is also prevalent in nature. nih.govrsc.org It forms the core structure of numerous alkaloids, which are naturally occurring compounds with significant physiological effects. rsc.orgnih.gov A classic example is quinine, an alkaloid isolated from the bark of the Cinchona tree, which has been used for centuries to treat malaria. nih.gov The biological activity of these natural products has inspired chemists to synthesize a vast array of quinoline derivatives in the laboratory. nih.govnih.gov These synthetic compounds have been tailored to exhibit a broad spectrum of biological activities, further solidifying the importance of the quinoline scaffold in both natural product chemistry and synthetic medicinal chemistry. rsc.orgrsc.org

Contextualizing 2-Chloro-3-nitroquinoline within Substituted Quinoline Chemistry

Within the extensive family of quinoline derivatives, this compound holds a specific and important position as a reactive chemical intermediate. biosynth.com Its structure is characterized by a quinoline core substituted with a chlorine atom at the 2-position and a nitro group at the 3-position. This particular arrangement of substituents makes the molecule highly electrophilic and susceptible to a variety of chemical transformations. biosynth.com The chlorine atom at the C2 position is a good leaving group, readily displaced by nucleophiles, while the nitro group can be reduced to an amino group, providing a handle for further functionalization. These reactive sites make this compound a valuable building block in organic synthesis for the construction of more complex, polyfunctional quinoline derivatives and other heterocyclic systems. biosynth.comthieme-connect.com

Eigenschaften

IUPAC Name |

2-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZXGIIGQHCVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506124 | |

| Record name | 2-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-37-0 | |

| Record name | 2-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 2-chloro-3-nitroquinoline

General Synthetic Methodologies for Halogenated and Nitrated Quinolines

The synthesis of functionalized quinolines, such as 2-chloro-3-nitroquinoline, relies on fundamental reactions for introducing nitro and halogen substituents onto the quinoline core. The position of these groups is heavily influenced by the reaction conditions and the electronic nature of the quinoline ring.

Nitration of Quinoline and its Derivatives

The introduction of a nitro group (—NO₂) onto a quinoline scaffold is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium.

Under strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, the nitrogen atom of the quinoline ring becomes protonated, forming the quinolinium ion. stackexchange.com This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the less deactivated benzene ring. stackexchange.comnumberanalytics.com Substitution typically occurs at the C5 and C8 positions, often resulting in a mixture of 5-nitroquinoline and 8-nitroquinoline. stackexchange.comnumberanalytics.com Kinetic studies have confirmed that the quinolinium ion is the primary species undergoing reaction under these conditions. stackexchange.com

The presence of other substituents on the quinoline ring can further direct the position of nitration. numberanalytics.com For instance, the nitration of 5-chloro-8-hydroxyquinoline with a mixture of nitric and sulfuric acid yields 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov In cases where the 5 and 8 positions are already occupied, nitration becomes significantly more difficult, requiring harsh conditions to force the nitro group into other positions, such as C6. stackexchange.com

| Reactant | Nitrating Agent | Conditions | Products |

| Quinoline | HNO₃ / H₂SO₄ | 0 °C | 5-nitroquinoline and 8-nitroquinoline stackexchange.com |

| 2-Anilino-4-methylquinoline | HNO₃ / H₂SO₄ (50%) | - | 2-(o-nitroanilino)-4-methylquinoline and 2-(p-nitroanilino)-4-methylquinoline jst.go.jp |

| 5-Chloro-8-hydroxyquinoline | HNO₃ / H₂SO₄ | - | 5-Chloro-7-nitro-8-hydroxyquinoline nih.gov |

Chlorination Reactions for Quinoline Scaffolds

Chlorination of the quinoline system can be achieved through several distinct mechanisms, depending on the desired position of the chlorine atom.

Electrophilic chlorination, similar to nitration, targets the benzene ring of the quinolinium cation in strongly acidic media. For example, reacting quinoline with chlorine gas in sulfuric acid in the presence of silver sulfate produces a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org

Conversely, introducing a chlorine atom at the C2 or C4 positions of the pyridine ring typically involves a nucleophilic substitution mechanism. A common and highly effective method is the treatment of a quinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov This reaction proceeds via an intermediate that facilitates the attack of a chloride ion at the C2-position. nih.gov Another approach involves the direct C2-chlorination of quinolines using a microfluidic reactor system with N-fluoroquinoliniums. researchgate.net Additionally, 4-quinolones (which are tautomers of 4-hydroxyquinolines) can be converted to 4-chloroquinolines using reagents like POCl₃. google.com

| Starting Material | Reagent | Position of Chlorination |

| Quinoline | Cl₂ / H₂SO₄ / Ag₂SO₄ | 5- and 8-positions pjsir.org |

| Quinoline N-oxide | POCl₃ | 2-position nih.gov |

| 4-Oxo-tetrahydroquinoline | POCl₃ | 4-position google.com |

| 8-Hydroxyquinoline | Cl₂ / Chloroform / I₂ | 5- and 7-positions google.com |

Specific Synthetic Routes to this compound

The specific architecture of this compound, with substituents on the pyridine ring, necessitates synthetic strategies that differ from the general electrophilic substitutions described above.

Synthesis from 3-nitroquinoline-N-oxide using Phosphorus Oxychloride

A well-established method for introducing a chlorine atom at the C2 position of a quinoline ring is the reaction of the corresponding quinoline N-oxide with phosphorus oxychloride (POCl₃). nih.gov This transformation is directly applicable to the synthesis of this compound from 3-nitroquinoline-N-oxide.

The reaction mechanism involves the initial attack of the N-oxide oxygen atom on the phosphorus atom of POCl₃, forming a highly reactive adduct. This intermediate activates the C2 position for nucleophilic attack by a chloride ion. Subsequent rearrangement and elimination of a phosphate by-product yield the final 2-chloroquinoline. The presence of the electron-withdrawing 3-nitro group facilitates this nucleophilic substitution at the adjacent C2 position. This general approach is exemplified by the synthesis of 2-chloro-7-acetamido-8-benzyloxyquinoline from its N-oxide by refluxing with POCl₃ in chloroform. nih.gov Precursors like 3-nitro-quinolin-4-ol, which can exist in equilibrium with the N-oxide form, are also viable starting materials for chlorination with agents like phosphoryl trichloride. chemsrc.com

Vilsmeier Cyclisation Methods for Quinoline Synthesis with Halogen and Formyl Groups

The Vilsmeier-Haack reaction provides a powerful and versatile method for constructing the quinoline core with simultaneous introduction of functional groups. This reaction is particularly useful for synthesizing 2-chloro-3-formylquinolines, which are structurally similar and serve as key precursors to a wide range of quinoline derivatives. benthamdirect.comingentaconnect.com

The process typically involves the reaction of an N-arylacetamide with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemijournal.com The N-arylacetamide undergoes cyclization to form the quinoline ring system. During this process, a chlorine atom is installed at the C2 position and a formyl group (—CHO) at the C3 position. researchgate.net The reaction is generally regioselective and efficient, especially when the starting N-arylacetamide contains electron-donating groups. The resulting 2-chloro-3-formylquinolines are valuable intermediates, as the formyl group can be subsequently converted to other functionalities, and the chloro group is prone to nucleophilic substitution. researchgate.net

| Starting Material | Reagent | Product |

| N-Arylacetamide | POCl₃ / DMF | 2-Chloro-3-formylquinoline researchgate.net |

| Substituted Acetanilide | POCl₃ / DMF | Substituted 2-Chloro-3-formylquinoline chemijournal.com |

Chemical Modifications and Derivatization of this compound

This compound is a reactive chemical intermediate, with its reactivity dominated by the chlorine atom at the C2 position. biosynth.com This position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing effect of both the adjacent nitro group at C3 and the ring nitrogen atom.

This inherent reactivity allows the chlorine atom to be readily displaced by a variety of nucleophiles, making this compound a valuable building block for synthesizing a diverse array of 2-substituted-3-nitroquinoline derivatives. For example, its close analog, 2,4-dichloro-3-nitroquinoline, reacts selectively with amines at the more reactive C4 position, demonstrating the susceptibility of chloro-nitro-quinolines to nucleophilic attack. usuhs.edugoogle.com In these reactions, primary and secondary amines displace the chloro group to form the corresponding N-substituted quinolinamines. google.com This reactivity is a cornerstone of its utility in constructing more complex heterocyclic systems. biosynth.com

| Reagent | Product | Reaction Type |

| 1-Amino-2-methyl-2-propanol | 1-[(2-Chloro-3-nitro-4-quinolinyl)amino]-2-methyl-2-propanol (from 2,4-dichloro-3-nitroquinoline) | Nucleophilic Aromatic Substitution google.com |

| 2-Methylpropylamine | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine (from 2,4-dichloro-3-nitroquinoline) | Nucleophilic Aromatic Substitution google.com |

| Aqueous Ammonia | 2-Chloro-3-nitroquinolin-4-amine (from 2,4-dichloro-3-nitroquinoline) | Nucleophilic Aromatic Substitution usuhs.edu |

Suzuki Coupling Reactions of this compound

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be utilized to introduce aryl or other organic fragments at the 2-position of the quinoline ring. For instance, this compound can undergo a Suzuki-Miyaura coupling reaction with various boron reagents to create new C-C bonds. evitachem.com This reaction is typically catalyzed by a palladium complex. One study detailed the synthesis of 2,3,4-triarylquinolines through a one-pot Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids, showcasing the utility of this reaction in building complex quinoline derivatives. nih.gov Another example involves the reaction of 2-chloropyrroloquinoline with different boronates to synthesize marinoquinolines C and E. scribd.com

Reduction of the Nitro Group to Aminoquinolines

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-3-aminoquinoline. This transformation is a crucial step in the synthesis of many biologically active molecules. Common reducing agents for this purpose include stannous chloride (SnCl2) and catalytic hydrogenation. nih.gov The reduction of nitroquinolines to aminoquinolines can be achieved under mild conditions and tolerates various functional groups, including halogens. nih.gov For example, catalytic hydrogenation of 4-chloro-3-nitroquinoline using a palladium on carbon catalyst is a known method to produce 4-chloro-3-aminoquinoline. evitachem.com A photoreductive protocol using a [Ru(bpy)3]2+ photocatalyst and ascorbic acid has also been developed for the reduction of nitro N-heteroaryls, including nitroquinolines, to their corresponding anilines. acs.org

Nucleophilic Substitution Reactions of the Chloro and Nitro Groups

Both the chloro and nitro groups in this compound are susceptible to nucleophilic substitution, offering pathways to a wide array of derivatives. The chlorine atom at the 2-position can be displaced by various nucleophiles. Interestingly, in some ortho-chloronitroaromatics like 2-chloro-3-nitroquinoxaline, nucleophiles can selectively substitute the nitro group instead of the halogen. researchgate.net This reactivity allows for the introduction of diverse functionalities. For example, reaction with amines can lead to the formation of amino-substituted quinolines. biosynth.com

Formation of Fused Heterocyclic Systems from this compound Precursors

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems.

Indolization Reactions

The Bartoli indole synthesis provides a method to construct an indole ring fused to the quinoline core. This reaction typically involves the interaction of a nitroarene with a vinyl Grignard reagent. One study reported the first example of a Bartoli indolization on a nitroquinoline, specifically using this compound to synthesize 2-chloropyrroloquinoline. scribd.com Another approach involves a three-step synthesis of 3-iodo-2-phenylquinoline from this compound as a precursor for the formation of the indolo[2,3-c]quinoline ring system. researchgate.net

Synthesis of Imidazo[4,5-c]quinolines

Imidazo[4,5-c]quinolines are a class of compounds with significant biological activity. The synthesis of these fused systems often begins with the reduction of a nitroquinoline to a diaminoquinoline, which is then cyclized. For instance, the reduction of 4-amino-3-nitro derivatives can lead to 3,4-diaminoquinolines, which upon condensation with carbonyl compounds, yield imidazo[4,5-c]quinolines. researchgate.net A specific example involves the reduction of 4-chloro-3-nitroquinoline to 4-chloro-3-aminoquinoline, which can then be further functionalized and cyclized to form the imidazo[4,5-c]quinoline ring. The synthesis of 1-substituted,4-substituted-1H-imidazo-[4,5-c]quinolines can also be achieved from 2,4-dichloro-3-nitroquinoline. google.com

Cyclization to Quinoline Thiosemicarbazones and 1,3,4-Thiadiazole Derivatives

2-Chloro-3-formylquinoline, which can be derived from this compound, is a key intermediate for synthesizing quinoline thiosemicarbazones. These thiosemicarbazones can then undergo cyclization to form quinolines derivatized with a 1,3,4-thiadiazole ring. researchgate.netijshr.com The process often involves reacting the thiosemicarbazone with an agent like acetic anhydride to induce cyclization. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2-chloro-3-nitroquinoline

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring

The quinoline ring system in 2-Chloro-3-nitroquinoline is significantly electron-deficient due to the potent electron-withdrawing nature of the chloro and nitro groups. This electronic profile renders the molecule generally unreactive towards electrophilic substitution. The deactivating effect of the substituents makes attacks by electrophiles energetically unfavorable.

Conversely, the compound is highly activated for nucleophilic aromatic substitution (SNAr). biosynth.comcymitquimica.com The primary site for nucleophilic attack is the C2 position, leading to the displacement of the chloride ion. This reactivity is a cornerstone of its synthetic utility, allowing the introduction of various nucleophiles such as amines and alkoxides. biosynth.com Nucleophilic attack can also occur at the C4 position, which is activated by the C3-nitro group through resonance. The electron density at these positions is significantly lowered, making them susceptible to attack by electron-rich species.

In some related systems, such as 2-chloro-3-nitroquinoxaline, studies have shown that under certain conditions, the nitro group can be displaced in preference to the chlorine atom, a phenomenon attributed to stabilizing interactions within the reaction intermediate. researchgate.net While not the typical pathway for this compound, it highlights the complex reactivity patterns governed by subtle electronic and steric factors.

Role of Chlorine and Nitro Groups in Directing Reactivity

The reactivity of this compound is fundamentally governed by the directing effects of its two key substituents. cymitquimica.comnih.gov

The nitro group at the C3 position is a powerful deactivating group, exerting a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M). This group is the primary driver for the molecule's susceptibility to nucleophilic attack, significantly polarizing the heterocyclic ring. It activates the C2 and C4 positions, making them highly electrophilic. nih.gov Furthermore, the nitro group can stabilize the negatively charged intermediates (Meisenheimer complexes) formed during nucleophilic substitution, thereby lowering the activation energy of these reactions.

The synergistic effect of these two groups makes the pyridine ring of the quinoline system exceptionally electrophilic, directing nucleophiles to the C2 and C4 positions while deactivating the entire aromatic system towards electrophiles.

| Substituent | Position | Electronic Effect | Primary Role in Reactivity |

|---|---|---|---|

| Nitro (NO₂) | C3 | -I, -M (Strongly electron-withdrawing) | Activates the ring for nucleophilic attack, especially at C2 and C4; stabilizes intermediates. nih.gov |

| Chlorine (Cl) | C2 | -I (Electron-withdrawing) | Acts as a good leaving group in SNAr reactions; contributes to ring activation. |

Mechanism of Action in Specific Organic Transformations

The unique electronic arrangement in this compound facilitates several important organic transformations, each with a distinct mechanistic pathway.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. wikipedia.org In this reaction, a nucleophile bearing a leaving group at the nucleophilic center replaces a hydrogen atom, typically positioned ortho or para to a strong electron-withdrawing group like a nitro group. wikipedia.orgorganic-chemistry.org

Nitroquinolines are excellent substrates for VNS reactions due to the strong activation provided by the nitro group. nih.govmdpi.com The general mechanism proceeds as follows:

Adduct Formation: A carbanion, stabilized by an adjacent electron-withdrawing group and possessing a leaving group (e.g., from chloromethyl phenyl sulfone), attacks an electron-deficient carbon atom of the quinoline ring (e.g., the C4 position). This forms a negatively charged σ-complex intermediate. organic-chemistry.org

Elimination: A base abstracts a proton from the site of addition, and this is followed by the elimination of the leaving group from the nucleophile's side chain (e.g., HCl). acs.org

Rearomatization: The system rearomatizes to yield the final substituted product.

For nitroquinolines, VNS often occurs faster than the nucleophilic substitution of a halogen (SNAr), providing a regioselective route to C-C and C-N bond formation at positions that might otherwise be difficult to functionalize. mdpi.comacs.org

This compound and its isomers are valuable precursors for synthesizing fused heterocyclic systems via intramolecular cyclization. These reactions often involve an initial nucleophilic substitution at the C2 or C4 position, followed by a ring-closing step that frequently utilizes the nitro group, often after its reduction to an amine.

One prominent example is the synthesis of imidazo[4,5-c]quinolines . researchgate.net In a typical sequence using a related isomer, the chloro group is first displaced by an amine. The nitro group is then chemically reduced to a primary amine, creating a 1,2-diamine scaffold on the quinoline ring. This intermediate readily undergoes condensation with carbonyl compounds (like aldehydes or acids), followed by cyclization and dehydration, to form the fused imidazole ring. researchgate.net

Another key transformation is the synthesis of chromeno[3,2-c]quinolines . This can be achieved by reacting a chloro-nitroquinoline derivative with salicylates. mdpi.com The reaction is initiated by the nucleophilic substitution of the chloride by the phenoxide of the salicylate. The resulting ether intermediate then undergoes an intramolecular cyclization, driven by heat or acid/base catalysis, to form the fused pyranone ring. mdpi.com

More advanced methods include acid-promoted cascade reactions where a substituted carbamate undergoes intermolecular amination followed by an intramolecular cyclization to directly form imidazo[4,5-c]quinolin-2-one cores. nih.gov

| Target Heterocycle | Key Mechanistic Steps | Reference |

|---|---|---|

| Imidazo[4,5-c]quinoline | 1. Nucleophilic substitution of Cl. 2. Reduction of NO₂ to NH₂. 3. Condensation and cyclization with a carbonyl compound. | researchgate.net |

| Chromeno[3,2-c]quinoline | 1. Nucleophilic substitution of Cl by a salicylate. 2. Intramolecular cyclization of the resulting ether. | mdpi.com |

| Imidazo[4,5-c]quinolin-2-one | 1. Intermolecular amination. 2. Acid-promoted intramolecular cyclization of a carbamate intermediate. | nih.gov |

The carbon-chlorine bond at the C2 position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. chemimpex.comdntb.gov.ua These transformations are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling mechanism serves as a representative example. It involves a catalytic cycle with a palladium(0) species:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step forms a square planar Pd(II) complex, which is the rate-determining step in many cases.

Transmetalation: An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic moiety to the palladium(II) complex. The halide ion is displaced by the organic group from the boronate complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal. This step forms the final C-C bond in the product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

This methodology has been successfully applied in multi-step syntheses where, following the formation of a fused heterocyclic core, a Suzuki coupling is used to install further diversity onto the molecular scaffold. nih.gov

Advanced Spectroscopic and Computational Analysis in 2-chloro-3-nitroquinoline Research

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the investigation of 2-Chloro-3-nitroquinoline and its derivatives. nih.govresearchgate.net These computational methods allow for the detailed exploration of molecular properties that can be challenging to determine experimentally.

Optimization of Molecular Geometry

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. For quinoline derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. nih.govdergipark.org.tr These calculations generally show good agreement with experimental data where available, confirming the planar structure of the quinoline ring system. dergipark.org.tr For instance, in related chloroquinoline compounds, the calculated C-H bond lengths are consistent with experimental findings. dergipark.org.tr The optimization process provides a foundational understanding of the molecule's three-dimensional structure, which is essential for interpreting its spectroscopic data and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing insights into the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and stability. irjweb.comwuxibiology.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. elixirpublishers.com For quinoline derivatives, the HOMO-LUMO energy gap can be calculated to understand how substituents like chloro and nitro groups influence the molecule's electronic structure and reactivity. researchgate.net These calculations reveal that such substitutions can significantly alter the reactive nature of the quinoline moiety. dergipark.org.trresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

Note: Data is for the parent quinoline compound and serves as a reference. scirp.org The presence of chloro and nitro groups in this compound would alter these values.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. researchgate.net The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are, respectively, attractive to electrophiles and nucleophiles.

In quinoline derivatives, the MEP analysis can highlight the influence of electron-withdrawing groups like chloro and nitro substituents on the electron density of the aromatic system. researchgate.net The analysis of Mulliken atomic charges, calculated using methods like B3LYP, further quantifies the charge distribution, indicating how charges are shared among the atoms in the molecule. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. researchgate.net For example, in related molecules, oxygen and nitrogen atoms typically exhibit more negative charges, indicating their role in potential interactions. scielo.br

Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer (ICT) Studies

Some quinoline derivatives have been investigated for their Non-Linear Optical (NLO) properties, which are associated with materials that exhibit a nonlinear response to an applied optical field. researchgate.net The presence of electron-donating and electron-accepting groups within the same molecule can lead to Intramolecular Charge Transfer (ICT), a phenomenon that is often a prerequisite for significant NLO activity. researchgate.netossila.com

Upon photoexcitation, charge can be transferred from a donor part of the molecule to an acceptor part, creating an ICT state with a higher dipole moment. ossila.com In quinoline systems, the interplay between substituents can induce ICT. nih.gov Computational studies can predict the first hyperpolarizability (a measure of NLO activity) and shed light on the electronic transitions responsible for the ICT process. researchgate.net The calculated HOMO-LUMO energy gap also provides an indication of the potential for charge transfer within the molecule. elixirpublishers.com

Vibrational Spectroscopy Studies (FT-IR, FT-Raman) and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. nih.gov When combined with computational methods, these techniques offer a powerful approach for structural characterization.

For quinoline derivatives, experimental FT-IR and FT-Raman spectra are often recorded and then compared with theoretical spectra calculated using DFT methods. nih.gov This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions. The C-Cl stretching modes in chloroquinolines, for instance, are typically observed in specific regions of the spectra. dergipark.org.tr The presence of a nitro group introduces characteristic stretching vibrations as well. vulcanchem.com

Potential Energy Distribution (PED) analysis is a computational technique used to quantify the contribution of different internal coordinates (like bond stretching and angle bending) to each normal vibrational mode. nih.govsemanticscholar.org This analysis is crucial for making unambiguous assignments of the vibrational bands, especially in complex molecules where vibrations can be coupled. researchgate.net

Table 2: Illustrative Vibrational Frequencies for a Substituted Quinoline

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretching | 3015, 2967, 2916 | 3055, 2994, 2922 |

| C-N stretching | 1434 | 1456 |

| C-Cl stretching | 659 | 651 |

Note: Data is for related chloro- and nitro-substituted quinolines and serves as an example of typical frequency ranges. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms like hydrogen (¹H NMR) and carbon (¹³C NMR). bhu.ac.inmsu.edu In the study of this compound and its analogues, NMR is essential for confirming the substitution pattern on the quinoline ring.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. acs.org Electron-withdrawing groups, such as the chloro and nitro groups in this compound, cause deshielding effects, leading to downfield shifts for adjacent protons and carbons. vulcanchem.com

Computational methods, specifically the Gauge-Independent Atomic Orbital (GIAO) method, are often used to calculate theoretical NMR chemical shifts. researchgate.netresearchgate.net Comparing these calculated shifts with experimental data provides a powerful means of confirming the molecular structure and assigning the observed NMR signals. researchgate.netacs.org This integrated approach of experimental and computational NMR is invaluable for the unambiguous characterization of complex quinoline derivatives.

Mass Spectrometry (MS and HRMS) for Compound Characterization

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of synthetic compounds, providing essential information about their molecular weight and elemental composition. In the analysis of this compound, both standard mass spectrometry and high-resolution mass spectrometry (HRMS) are employed to confirm its identity and purity.

The molecular formula of this compound is C₉H₅ClN₂O₂, which corresponds to a molecular weight of approximately 208.60 g/mol . nih.govbiosynth.com In a typical mass spectrum, the compound would be identified by its molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), by its protonated molecule peak [M+H]⁺.

High-resolution mass spectrometry offers a more precise determination of the molecular mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, HRMS analysis of related quinoline derivatives has been used to verify the molecular ion with high accuracy. While specific fragmentation data for this compound is not detailed in the provided search results, the general fragmentation pattern of quinoline compounds involves the characteristic cleavage of the heterocyclic and benzene rings. The presence of the chlorine atom would also be indicated by a characteristic isotopic pattern in the molecular ion peak, with the M+2 peak appearing at approximately one-third the intensity of the main M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The table below summarizes the expected mass spectrometry data for this compound.

| Parameter | Value | Technique |

| Molecular Formula | C₉H₅ClN₂O₂ | - |

| Molecular Weight | 208.60 g/mol | - |

| Exact Mass | 208.0040 Da | Calculated |

| Expected [M+H]⁺ | m/z 209.0112 | HRMS (Calculated) |

This table is generated based on the chemical formula and standard mass spectrometry principles.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray structure for this compound is not available in the provided search results, analysis of closely related compounds provides significant insight into its expected solid-state characteristics.

Studies on derivatives such as 2-chloro-3-(beta-nitrovinyl)quinoline and various other nitro- and chloro-substituted quinolines reveal common structural motifs. nih.gov The quinoline ring system itself is characteristically planar. researchgate.net In the crystal lattice, molecules are typically stabilized by a network of intermolecular interactions. For a compound like this compound, these would likely include C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the quinoline ring interact with the oxygen atoms of the nitro group or the nitrogen atom of an adjacent molecule. nih.goviucr.orgresearchgate.net

The table below presents hypothetical crystallographic data for this compound, based on findings from structurally similar compounds.

| Parameter | Expected Value / Feature | Source of Analogy |

| Crystal System | Monoclinic or Orthorhombic | General for quinoline derivatives |

| Key Interactions | C-H···O/N Hydrogen Bonds | nih.goviucr.orgresearchgate.net |

| π–π Stacking | iucr.orgresearchgate.net | |

| Molecular Geometry | Planar Quinoline Ring | researchgate.net |

This table contains expected data based on the analysis of structurally related molecules as direct crystallographic data for this compound was not found.

Medicinal Chemistry and Biological Activity of 2-chloro-3-nitroquinoline and Its Derivatives

Quinoline as a Pharmacophore in Drug Discovery

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is recognized as a "privileged" structure in medicinal chemistry. nih.govrsc.orgekb.eg This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. rsc.org As a versatile pharmacophore, quinoline derivatives are integral to the discovery of new drugs, with applications spanning anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govrsc.orgekb.eg The significance of the quinoline core is underscored by its presence in drugs such as chloroquine, an antimalarial, and various candidates in clinical trials for cancer treatment. nih.govrsc.org

The biological potential of quinoline can be fine-tuned by the addition of various substituents at different positions on its rings. rsc.org These modifications influence the molecule's electronic properties, solubility, and interactions with biological targets, thereby enhancing its therapeutic efficacy. rsc.org The strategic design of novel quinoline derivatives continues to be a major focus for researchers aiming to develop new and effective treatments for a range of diseases. nih.gov

Anticancer Research and Potential Therapeutic Applications

The quinoline scaffold is a prominent feature in the development of anticancer agents. ekb.egekb.eg Derivatives of quinoline have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms, including inducing programmed cell death (apoptosis), halting the cell cycle, preventing the formation of new blood vessels (angiogenesis), and disrupting cell migration. nih.govrsc.orgekb.eg

Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms. They can act as inhibitors of cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov Some derivatives also function as angiogenesis inhibitors, which is crucial for preventing tumors from developing their own blood supply. rsc.org Furthermore, they can disrupt cell migration, a key process in cancer metastasis. nih.gov For instance, certain 2-quinolyl-1,3-tropolone derivatives have been found to induce apoptotic cell death in ovarian and colon cancer cell lines. nih.gov

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. atlantis-press.comresearchgate.net This makes it a significant target for cancer therapy. atlantis-press.com Several quinoline derivatives have been identified as inhibitors of this pathway. atlantis-press.com For example, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate in the synthesis of PI3K/mTOR inhibitors. atlantis-press.com The development of dual PI3K/mTOR inhibitors, such as NVP-BEZ235 and its derivatives, which are synthesized from quinoline precursors, has shown promise in overcoming resistance to single-agent therapies in cancers like mantle cell lymphoma. atlantis-press.comresearchgate.net

Protein kinases are crucial enzymes that regulate many cellular processes, and their aberrant activity is a hallmark of cancer. ekb.egekb.eg Quinoline derivatives have been designed to act as kinase inhibitors. ekb.egchemshuttle.com For instance, certain quinoline-based compounds have been developed as inhibitors of c-Met kinase and CSF-1R kinase, which are involved in tumor growth and metastasis.

Some quinoline derivatives exert their cytotoxic effects by interacting directly with DNA. The planar structure of the quinoline ring allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. tandfonline.comnih.gov This can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. The presence of a nitro group on the quinoline ring can enhance this activity by increasing the molecule's electron-withdrawing effects and potential for DNA adduct formation. vulcanchem.com

Inhibition of Kinases (e.g., c-Met kinase, CSF-1R kinase)

Antimicrobial and Anti-infective Applications

Beyond their anticancer properties, quinoline derivatives are well-known for their broad-spectrum antimicrobial activity. nih.govchemimpex.comresearchgate.net They have been investigated for their effectiveness against various bacteria and fungi. researchgate.netorientjchem.org For example, derivatives of 2-chloro-3-formyl quinoline have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. orientjchem.org The nitro group in compounds like 2-chloro-3-nitroquinoline is crucial for its reactivity and interaction with biological molecules, contributing to its potential antimicrobial effects. Additionally, quinoxaline derivatives, which are structurally related to quinolines, have demonstrated efficacy against various Candida and Aspergillus species. plos.org The development of new quinoline-based compounds remains a promising avenue for combating infectious diseases, including those caused by drug-resistant pathogens. ijcrt.org

Antifungal Properties

Quinoline derivatives have also been recognized for their antifungal properties. nih.govresearchgate.net The development of new antifungal agents is crucial due to the rise of resistant fungal strains. The structural features of this compound make it a promising scaffold for the synthesis of novel antifungal compounds.

Studies on related heterocyclic systems have demonstrated the potential of this chemical space. For example, 2-chloro-3-hydrazinylquinoxaline, a quinoxaline derivative, has shown noteworthy effectiveness against various Candida and Aspergillus species. plos.org This compound exhibited heightened efficacy against Candida krusei isolates, although its performance varied against other Candida species. plos.org

Furthermore, research into nitropyridine derivatives has revealed their potential as antifungal agents. One study reported that an N-hydroxy-pyridoxazinone derivative showed a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against C. albicans, C. glabrata, and C. tropicalis. nih.gov Additionally, nitropyridine-containing complexes have demonstrated antifungal activity against C. albicans comparable to the standard drug Nystatin. nih.gov While these findings are not on direct derivatives of this compound, they underscore the antifungal potential of the nitro-substituted heterocyclic scaffold.

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| N-hydroxy-pyridoxazinone derivative | C. albicans, C. glabrata, C. tropicalis | 62.5 µg/mL | nih.gov |

| Nitropyridine-containing complexes | C. albicans | Comparable to Nystatin | nih.gov |

| 3-bromomethyl-5-chloro-pyrido[2,3-g]quinoxalinone | Candida spp. | 31.25 - 125 µg/mL | doi.org |

Antimalarial and Anti-protozoal Activities

The quinoline ring is a fundamental pharmacophore in antimalarial drug discovery, with chloroquine being a historically significant example. chemrj.orgderpharmachemica.comresearchgate.net The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents, and derivatives of this compound represent a promising avenue of research. derpharmachemica.com

Research has shown that modifications on the quinoline scaffold can lead to potent antimalarial activity. For instance, novel imidazo[4,5-c]quinolin-2-ones synthesized from 6-bromo-4-chloro-3-nitroquinoline were evaluated for their activity against both asexual blood stage and late-stage gametocytes of P. falciparum. nih.gov Several of these analogues exhibited low nanomolar IC50 values. nih.gov

Furthermore, hybrid molecules containing a chloroquine fragment linked to a nitropyridyl fragment have demonstrated good antimalarial activity, with some compounds showing IC50 values below 5 nM. mdpi.com This highlights the potential of combining the quinoline core with a nitro-containing moiety to develop potent antimalarials. The synthesis of N-[(2-chloroquinolin-3-yl)methylene]benzenamines has also been explored, with some derivatives showing promising antimalarial activity. derpharmachemica.com One such derivative, with chlorine atoms at the 2- and 4-positions of the aryl amine ring, exhibited a MIC of 2 µg/mL against P. falciparum. derpharmachemica.com

In the broader context of anti-protozoal activity, derivatives of nitropyridines have shown an effect against Colpoda steinii. mdpi.com

| Compound/Derivative Class | Organism | Activity/IC50/MIC Value | Reference |

|---|---|---|---|

| Imidazo[4,5-c]quinolin-2-one analogues | P. falciparum (asexual and gametocyte stages) | Low nanomolar IC50 values | nih.gov |

| Chloroquine-nitropyridyl hybrids | P. falciparum | <5 nM IC50 | mdpi.com |

| N-[(2-chloro-4-chlorophenyl)methylene]benzenamine | P. falciparum | 2 µg/mL MIC | derpharmachemica.com |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the quinoline scaffold is a key component in several antitubercular drugs. nih.govtandfonline.comnih.gov The presence of a nitro group can enhance antitubercular activity, as seen in nitro-based DprE1 inhibitors. nih.gov

Research has focused on synthesizing novel quinoline derivatives with potent antitubercular effects. A study on novel 6-nitroquinolone-3-carboxamide derivatives reported that several compounds were active against Mycobacterium tuberculosis (Mtb), with MIC90 values in the micromolar to sub-micromolar range. nih.gov One of the most active compounds in this series had an MIC90 of <0.244 μM. nih.gov

Another study investigated a series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives, which are synthesized from 2-chloro-3-formylquinoline. amazonaws.com These compounds showed moderate to good antitubercular activity, with derivatives having two halogens on the phenyl ring exhibiting an MIC of 50 μg/mL. amazonaws.com Although not direct derivatives of this compound, these findings underscore the importance of the 2-chloroquinoline core in developing antitubercular agents.

Furthermore, a study on novel quinoline-based thiosemicarbazide derivatives found that electron-withdrawing substituents on the phenyl ring, such as bromine, chlorine, and nitro groups, were most influential on antimycobacterial activity. acs.org The most active derivative in this series exhibited an MIC value of 6.25 μM against Mtb H37Rv. acs.org

| Compound/Derivative Class | Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| 6-nitroquinolone-3-carboxamide derivative | M. tuberculosis | <0.244 µM (MIC90) | nih.gov |

| [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives | M. tuberculosis | 50 µg/mL | amazonaws.com |

| Quinoline-based thiosemicarbazide derivative (QST4) | M. tuberculosis H37Rv | 6.25 µM | acs.org |

| 8-nitroquinoline analogue | M. tuberculosis H37Rv | 1.0 μg/mL | nih.gov |

Neuroprotective Pathways and Neurological Applications

The quinoline scaffold has emerged as a structure of interest in the search for neuroprotective agents, with derivatives being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net The ability of quinoline derivatives to interact with various biological targets in the central nervous system makes them attractive candidates for drug development in this area. mdpi.com

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and the antioxidant properties of quinoline derivatives have been a major focus of research. nih.govresearchgate.net A systematic study of a large number of quinoline derivatives identified several candidates with promising antioxidant and neuroprotective activities. nih.gov These compounds are predicted to act as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov

While direct studies on the neuroprotective effects of this compound derivatives are not widely available, research on related compounds provides some insights. For example, kynurenic acid, an endogenous quinoline derivative, is known to have neuroprotective properties, although its therapeutic use is limited by its poor penetration of the blood-brain barrier. mdpi.com Strategies to improve the delivery of such compounds to the brain are an active area of research. mdpi.com

Furthermore, some quinoline-based compounds have been shown to protect neuronal cells from oxidative stress and apoptosis. For example, research on related compounds demonstrated a reduction in apoptosis in neuronal cell cultures exposed to oxidative stress. While more research is needed to specifically evaluate the neuroprotective potential of this compound and its derivatives, the existing body of evidence on the quinoline scaffold suggests that this is a worthwhile area for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound derivatives in medicinal chemistry has led to a deeper understanding of their structure-activity relationships (SAR), particularly in the context of their antiproliferative and anticancer activities. These studies have systematically investigated how modifications to the quinoline core at various positions influence their biological potency and selectivity.

A significant body of research has focused on the development of novel 3-nitroquinoline derivatives as potential antitumor agents. nih.gov The introduction of a nitro group at the 3-position of the quinoline core has been identified as a key structural feature for conferring antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). nih.gov

SAR studies have revealed the critical role of substituents at the C4 position of the quinoline ring. For instance, the nature of the aniline moiety at this position significantly impacts the inhibitory activities of these compounds. nih.gov The substitution pattern on this aniline ring is also crucial; for example, a 3-fluoro-4-chlorobenzenamine substituent has been shown to yield potent inhibitory effects against certain cancer cell lines. nih.gov

Furthermore, the substituents on the benzo part of the quinoline ring, specifically at the C6 and C7 positions, play an important role in modulating the anticancer activity. The presence of 6,7-dialkoxy groups is often associated with enhanced inhibitory activities. nih.gov

The chlorine atom at the C2 position is another key determinant of biological activity. Its electrophilic nature makes it a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's properties. For example, the replacement of the 2-chloro group with different amine-containing side chains has been explored to enhance the anticancer potential of the quinoline scaffold.

In the context of antitrypanosomal activity, SAR studies of related 8-nitroquinolinone derivatives have provided valuable insights that can be extrapolated to the this compound series. These studies have highlighted the importance of electron-withdrawing groups on the quinoline scaffold to facilitate bioactivation by nitroreductases. naturalproducts.net For instance, the introduction of a bromine atom at the C6 position of an 8-nitroquinolin-2(1H)-one scaffold significantly enhanced its antitrypanosomal activity. naturalproducts.net This suggests that similar modifications to the this compound core could be a promising strategy for developing agents against parasitic diseases.

The following interactive table summarizes some key SAR findings for this compound and related derivatives:

Challenges and Future Directions in Drug Development

The development of this compound and its derivatives as therapeutic agents faces several challenges, yet also holds promising future directions. Overcoming these hurdles will be crucial for the successful translation of these compounds from preclinical research to clinical applications.

One of the primary challenges in the development of nitroaromatic compounds, including this compound derivatives, is the potential for toxicity. acs.org Nitro groups can be reduced in vivo to form reactive intermediates that may lead to genotoxicity and cytotoxicity. acs.org Therefore, a thorough toxicological evaluation is essential for any lead compounds. However, it is important to note that some nitro-containing drugs have been successfully developed and are used in the clinic, suggesting that this challenge can be overcome with careful molecular design and selection. acs.org For instance, reducing the nitro group to an amine has been shown in some quinoline derivatives to decrease cytotoxicity. brieflands.com

Metabolic instability is another significant hurdle. The quinoline scaffold can be subject to metabolic modifications in the body, which can affect the compound's pharmacokinetic profile and potentially lead to the formation of inactive or toxic metabolites. mdpi.comnih.gov Understanding the metabolic pathways of this compound derivatives is crucial for optimizing their stability and ensuring a favorable therapeutic window. Future research should focus on identifying the primary sites of metabolism and designing derivatives with improved metabolic stability.

Drug resistance is a persistent challenge in the development of new anticancer and antimicrobial agents. nih.gov Tumor cells and pathogens can develop mechanisms to evade the effects of drugs, limiting their long-term efficacy. A key future direction for this compound derivatives is the exploration of their potential to overcome existing resistance mechanisms or to be used in combination therapies to prevent the emergence of resistance. nih.gov

Formulation and bioavailability also present challenges. The physicochemical properties of this compound derivatives, such as solubility and permeability, will influence their absorption and distribution in the body. mdpi.com Poor solubility can hinder the development of effective oral formulations. Future research should include pre-formulation studies to identify suitable delivery systems, such as nanoparticle-based delivery, to enhance the bioavailability of promising lead compounds. afjbs.com

Despite these challenges, the future for this compound derivatives in drug development is promising. The scaffold's versatility allows for extensive chemical modifications to fine-tune its biological activity and pharmacokinetic properties. afjbs.com Future directions should focus on:

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design derivatives with enhanced potency, selectivity, and reduced off-target effects. mdpi.com

Exploring New Therapeutic Areas: While much of the focus has been on cancer, the antiparasitic and antimicrobial potential of this scaffold should be further investigated. naturalproducts.net

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects will be critical for their continued development and for identifying biomarkers for patient selection.

Development of Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities could be a powerful strategy to combat drug resistance and improve therapeutic outcomes. nih.gov

The following table outlines the key challenges and corresponding future directions in the development of this compound-based drugs:

Applications in Materials Science and Analytical Chemistry

Organic Semiconductors and Light-Emitting Devices

The development of novel organic materials for electronic applications is a significant area of modern materials science. Quinoline derivatives, particularly those functionalized with electron-withdrawing groups, are explored for their potential in creating organic semiconductors and light-emitting devices. chemimpex.com The electronic properties of compounds like 2-chloro-3-nitroquinoline make them potential candidates for these applications. chemimpex.comalibaba.com While research has specifically mentioned related compounds such as 3-bromo-2-chloro-6-nitro-quinoline and 2-chloro-6-nitroquinoline for their potential in this field, the fundamental structure of this compound aligns with the characteristics sought for such materials. chemimpex.comalibaba.com The electron-deficient nature of the nitroquinoline core is a key feature for developing materials used in organic electronics. vulcanchem.comchemscene.com

Sensors and Imaging Techniques

This compound serves as a key precursor in the synthesis of advanced fluorescent sensors for ion detection. Research has demonstrated that it can be converted into more complex heterocyclic systems with specific sensing capabilities. researchgate.net For instance, through a Bartoli indolization reaction, this compound is a starting material for producing the 3H-pyrrolo[2,3-c]quinoline core. researchgate.net A derivative from this synthesis, 4-(pyridin-2-yl)-3H-pyrrolo[2,3-c]quinoline, has been reported as a novel fluorescent sensor for the detection of Zinc ions (Zn²⁺). researchgate.net This highlights the role of this compound as a foundational building block for creating sophisticated chemosensors, where the quinoline scaffold contributes to the essential photophysical properties required for sensing and imaging applications.

Reagent in Organic Synthesis for Complex Molecular Architectures

This compound is a reactive chemical intermediate valued as a building block in organic synthesis for constructing more complex molecules. biosynth.com Its utility stems from its electrophilic nature, with the chlorine atom at the 2-position being susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and the formation of new heterocyclic systems. chemimpex.combiosynth.com It is used as a reagent for synthesizing amines, N-oxides, and other nitrogen heterocycles. biosynth.com A significant application is its use in the Bartoli indolization process to yield 3H-pyrrolo[2,3-c]quinolines, which are scaffolds for compounds with diverse biological activities. researchgate.net The reactivity of the chloro group enables its participation in cross-coupling reactions, facilitating the creation of intricate molecular architectures essential for the development of advanced materials and pharmaceutically relevant compounds. chemimpex.com

Table 1: Synthetic Applications of this compound

| Reaction Type | Reagent/Process | Product Class | Significance | Source(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Amines, N-oxides | Substituted quinolines | Synthesis of various nitrogen heterocycles | biosynth.com |

| Bartoli Indolization | Vinyl Grignard reagents | 3H-pyrrolo[2,3-c]quinolines | Access to complex heterocyclic cores for sensors and biologically active molecules | researchgate.net |

Analytical Methods for Detection and Quantification

The detection and quantification of this compound and related compounds are crucial for monitoring chemical reactions and for trace analysis in various matrices. Standard analytical techniques are employed for its characterization and measurement.

Chromatographic methods are essential for the separation and analysis of this compound from reaction mixtures or environmental samples.

Thin Layer Chromatography (TLC): TLC is a common technique used to monitor the progress of synthetic reactions involving quinoline derivatives. For example, the conversion of the related precursor 2,4-dichloro-3-nitroquinoline is monitored by TLC on silica gel to confirm the formation of the desired product. google.com This method allows for a rapid, qualitative assessment of the presence of the starting material and the formation of products. chemijournal.com

Gas Chromatography (GC): For quantitative analysis, gas chromatography is a powerful tool. EPA Method 8091, designed for the analysis of nitroaromatics, provides a framework applicable to this compound. epa.gov This method uses a gas chromatograph equipped with a capillary column and a sensitive detector, such as an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are highly responsive to nitro and halogenated compounds. epa.gov To ensure accurate identification, confirmation on a second column with a different stationary phase or by GC/MS is recommended. epa.gov

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Principle | Key Considerations | Source(s) |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Provides rapid, qualitative analysis of reaction completion. | google.comchemijournal.com |

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular structure. The aromatic protons and carbons of the quinoline ring system, as well as the influence of the chloro and nitro substituents, give rise to characteristic chemical shifts. researchgate.netacs.org Techniques like GIAO (Gauge-Independent Atomic Orbital) can be used for theoretical calculation of chemical shifts to support experimental findings. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups within the molecule. Characteristic vibrational frequencies for the C-Cl bond, the N-O stretches of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring would be expected in the spectra, confirming the compound's identity. researchgate.netresearchgate.net

UV-Visible Spectroscopy: The electronic properties of this compound can be studied using UV-Visible spectroscopy. The absorption spectrum reveals the electronic transitions within the molecule, which are influenced by the conjugated π-system of the quinoline ring and its substituents. researchgate.net Theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the absorption spectra. researchgate.net

Table 3: Spectroscopic Methods for Characterization

| Technique | Information Obtained | Expected Observations for this compound | Source(s) |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Molecular structure, chemical environment of atoms | Characteristic signals in the aromatic region for the quinoline core, with shifts influenced by -Cl and -NO₂ groups. | researchgate.netacs.org |

| Vibrational Spectroscopy (FT-IR, FT-Raman) | Presence of functional groups | Stretching and bending vibrations for C-Cl, N-O (nitro), and aromatic ring modes. | researchgate.netresearchgate.net |

Conclusion and Future Research Perspectives

Summary of Key Research Areas and Findings related to 2-Chloro-3-nitroquinoline

Research into this compound has predominantly centered on its utility as a reactive intermediate in synthetic chemistry. The compound is characterized by its electrophilic nature, making it a valuable reagent for the synthesis of a variety of nitrogen-containing heterocycles, amines, and N-oxides. ontosight.ai The presence of the electron-withdrawing nitro group at the 3-position significantly activates the chlorine atom at the 2-position towards nucleophilic substitution. This predictable reactivity has established the compound as a key building block for constructing more complex molecular architectures.

A significant body of work has demonstrated its application as a precursor for various quinoline derivatives. For instance, it readily reacts with ammonia to form 2-Chloro-3-nitroquinolin-4-amine. numberanalytics.com Furthermore, studies on analogous compounds, such as 2-chloro-6,7-dimethoxy-3-nitroquinoline, have shown successful amination under microwave-assisted conditions, a technique that is gaining traction for its efficiency. thieme-connect.com

The primary application fields for derivatives of this compound and structurally similar compounds are medicinal chemistry and materials science. Research on related chloro-nitro-quinolines has pointed towards their potential in developing therapeutic agents, including antimalarials and anticancer drugs that target specific cellular pathways like PI3K/mTOR. researchgate.netresearchgate.netchemijournal.com

| Research Area | Key Finding | Significance |

|---|---|---|

| Synthetic Chemistry | Highly reactive intermediate due to its electrophilic nature and activated chlorine atom. nih.govontosight.ai | Serves as a versatile building block for complex heterocyclic compounds. |

| Reaction Mechanisms | Undergoes nucleophilic substitution at the C2 position, often facilitated by microwave irradiation. thieme-connect.com | Enables efficient synthesis of diverse quinoline derivatives. |

| Medicinal Chemistry | Derivatives show potential as anticancer (e.g., PI3K/mTOR inhibitors) and antimalarial agents. researchgate.netresearchgate.netchemijournal.com | Provides a scaffold for the development of new targeted therapies. |

| Materials Science | Related quinoline structures are explored for use in organic electronics like semiconductors. | Offers potential for creating novel functional materials. |

Emerging Trends in Quinoline Chemistry and this compound Research

The broader field of quinoline chemistry is experiencing a shift towards more sustainable and efficient synthetic methods. numberanalytics.com The use of green catalysts, C-H activation techniques, and multicomponent reactions (MCRs) are becoming more prevalent to construct diverse quinoline scaffolds with high atom economy. researchgate.netresearchgate.net For this compound, this translates to exploring more environmentally friendly reaction conditions and expanding the scope of its derivatization.

A significant trend is the focus on targeted drug development. Instead of broad-spectrum activity, research is now geared towards designing quinoline derivatives that inhibit specific biological targets, such as the EGFR-TK in breast cancer or the PI3K/mTOR pathway. researchgate.netresearchgate.netbohrium.com This requires a deep understanding of structure-activity relationships (SAR), often aided by computational modeling and molecular docking studies. numberanalytics.com

In materials science, the unique electronic properties of the quinoline core are being exploited. Research is expanding into the development of quinoline-based conjugated polymers for optoelectronics, metal-organic frameworks (MOFs) for gas storage, and functional coatings for applications like corrosion resistance and water-oil separation. numberanalytics.comtandfonline.com

Potential for Novel Therapeutic Agents and Advanced Materials

The structural framework of this compound holds considerable promise for future innovations. In the realm of therapeutic agents, its role as a precursor is critical. By strategically replacing the chlorine atom with various functional groups, a vast library of novel compounds can be synthesized and screened for biological activity. There is significant potential to develop new anticancer agents that are more selective and have fewer side effects, building on the successes seen with related quinoline-based PI3K/mTOR inhibitors. researchgate.netresearchgate.netmdpi.com The exploration of its derivatives for other therapeutic areas, such as anti-inflammatory, antiviral, and neuroprotective agents, remains a fertile ground for research. nih.gov

From a materials science perspective, the derivatization of this compound could lead to novel functional materials. The introduction of specific substituents could tune the electronic and photophysical properties of the quinoline system, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, or as components in advanced polymers. numberanalytics.com The inherent properties of the quinoline ring system are also being investigated for applications in hydrogen storage, where they can act as liquid organic hydrogen carriers (LOHC). mdpi.com

| Domain | Potential Application | Rationale |

|---|---|---|

| Therapeutic Agents | Targeted Cancer Therapies | Proven scaffold for inhibiting key cancer pathways like PI3K/mTOR and EGFR. researchgate.netbohrium.com |

| Novel Antimicrobials & Antivirals | The quinoline core is a known pharmacophore in many approved drugs. rsc.org | |

| Advanced Materials | Organic Electronics (OLEDs, Semiconductors) | Tunable electronic properties based on substituent groups. numberanalytics.com |

| Functional Polymers & Coatings | Can be incorporated into polymers for enhanced properties like corrosion resistance. tandfonline.com | |

| Liquid Organic Hydrogen Carriers (LOHC) | Reversible hydrogenation/dehydrogenation capabilities of the quinoline ring system. mdpi.com |

Call for Further Interdisciplinary Research and Collaborative Endeavors

To fully unlock the potential of this compound and its derivatives, a concerted, interdisciplinary approach is essential. The journey from a synthetic intermediate to a marketable drug or a functional material is complex and requires diverse expertise.

Synthetic chemists are needed to develop novel, efficient, and sustainable methods for producing and derivatizing the core compound. researchgate.netMedicinal chemists and pharmacologists must then design and evaluate these new derivatives for biological activity, using both in vitro and in vivo models to understand their efficacy and mechanisms of action. bohrium.comComputational chemists can accelerate this process through predictive modeling of structure-activity relationships and drug-target interactions. nih.gov

Simultaneously, collaboration with materials scientists and engineers is crucial to explore non-biological applications. Investigating the electronic, optical, and physical properties of new quinoline derivatives could pave the way for next-generation materials. numberanalytics.comtandfonline.com This synergistic approach, bridging the gap between drug discovery and materials science, will be paramount in translating the fundamental chemistry of this compound into tangible innovations that can address challenges in health and technology. nih.govresearchgate.net

Q & A

What are the common synthetic routes for preparing 2-chloro-3-nitroquinoline, and what are their efficiency metrics?

Basic Research Question

The synthesis of this compound typically involves a two-step protocol:

Condensation : Ethyl 2-nitroacetate reacts with 2-amino-4,5-dimethoxybenzaldehyde in toluene under microwave irradiation (45% yield) .

Chlorination : The intermediate 2-nitroquinolone is treated with POCl₃ at 95°C, achieving quantitative conversion to this compound .

Key Metrics : Microwave irradiation reduces reaction time, while POCl₃ ensures complete chlorination.

What methodologies are optimal for aminating this compound, and how do reaction conditions influence yields?

Basic Research Question

Two primary methods are compared:

- Microwave-Assisted Amination :

- Conditions : Amine hydrochlorides, NEt₃ (base), EtOH, 80°C, 1.5 hours.

- Yields : 53–87% for alkyl/benzyl amines; <10% for bulky amines (e.g., cyclohexylamine) .

- Buchwald-Hartwig Amination :

- Conditions : Palladium catalysts, ligand systems, and amino acid substrates.

- Yields : Comparable to microwave for amino acids (~50–60%) .

Recommendation : Use microwave for simple amines; Buchwald-Hartwig for sterically hindered or functionalized substrates.

How can researchers address low yields in amination reactions with amino acid derivatives?

Advanced Research Question

Amination with amino acids (e.g., (2R)-4-amino-2-hydroxybutanoate) faces challenges due to steric hindrance and competing side reactions.

Strategies :

- Optimized Bases : Replace NEt₃ with milder bases to reduce racemization.

- Temperature Control : Lower reaction temperatures (e.g., 60°C) to preserve stereochemistry.

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites .

Data : Yields improve from <20% to ~50% with these adjustments .

How does this compound contribute to synthesizing pyoverdin chromophores?

Advanced Research Question

The compound serves as a precursor for pyoverdin chromophores, which are siderophore subunits.

Methodology :

Amination : React with amino acid derivatives (e.g., (2R)-4-amino-2-hydroxybutanoate) to form intermediates.

Cyclization : Hg²⁺-mediated or oxidative cyclization generates the tricyclic chromophore core .

Key Insight : Microwave amination avoids toxic reagents (e.g., Lawesson’s reagent), enabling greener synthesis .

How should researchers analyze contradictory substrate scope data in amination reactions?

Advanced Research Question

Yields vary significantly with amine structure (e.g., 87% for benzylamine vs. 9% for cyclohexylamine) .

Analytical Framework :

Steric Effects : Calculate steric parameters (e.g., Tolman cone angles) to correlate with yields.

Electronic Effects : Use Hammett constants to assess electron-donating/withdrawing groups.

Solvent Screening : Test polar aprotic solvents (e.g., DMF) for bulky amines to enhance solubility .

What experimental designs are recommended to study substituent effects on quinoline reactivity?

Advanced Research Question

Design Principles :

- Variable Control : Fix reaction conditions (temperature, solvent) while varying substituents (e.g., nitro, chloro).

- Orthogonal Protection : Introduce protecting groups to isolate electronic/steric contributions.

- Kinetic Profiling : Monitor reaction progress via HPLC or NMR to identify rate-limiting steps .

Case Study : Substituting Cl with NH₂ in this compound alters electrophilicity, impacting cyclization efficiency .

How stable is this compound under varying storage and reaction conditions?

Basic Research Question

Stability Data :

- Storage : Stable at –20°C in anhydrous conditions; hydrolyzes in humid environments.

- Reactivity : Nitro group susceptible to reduction under H₂/palladium; chloro group undergoes nucleophilic substitution in polar solvents .

Mitigation : Use desiccants for storage and inert atmospheres (N₂/Ar) during reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten